molecular formula C9H10BrNO2 B13974372 N-(3-bromo-5-methoxyphenyl)acetamide

N-(3-bromo-5-methoxyphenyl)acetamide

Cat. No.: B13974372
M. Wt: 244.08 g/mol
InChI Key: AVTDLCBEBQRRRO-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-5-methoxyphenyl)acetamide typically involves the acylation of 3-bromo-5-methoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Material: 3-bromo-5-methoxyaniline

    Reagent: Acetic anhydride or acetyl chloride

    Base: Pyridine or triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Conditions: Room temperature to reflux

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.

    Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.

    Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.

Scientific Research Applications

Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .

Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

  • N-(2-bromo-5-methoxyphenyl)acetamide
  • N-(4-bromo-5-methoxyphenyl)acetamide
  • N-(3-chloro-5-methoxyphenyl)acetamide

Comparison: N-(3-bromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the 3-position bromine may offer different steric and electronic effects compared to the 2- or 4-position, leading to variations in reaction outcomes and pharmacological properties .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

N-(3-bromo-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

AVTDLCBEBQRRRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)OC

Origin of Product

United States

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